Ethyl 2-(oxetan-3-yl)acetate
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Overview
Description
Ethyl 2-(Oxetan-3-ylidene)acetate is a CBL-?B inhibitor used in the treatment of cancer . It is synthesized from 3-Oxetanone and Triethyl phosphonoacetate .
Synthesis Analysis
The synthesis of Ethyl 2-(oxetan-3-yl)acetate involves the use of 3-Oxetanone and Triethyl phosphonoacetate . Another method involves the use of Ethyl vinyl ether and toluenesulfonic acid added to a solution of 3-chloro-2-hydroxypropyl 2-bromobenzoate in dichloromethane .Molecular Structure Analysis
The molecular structure of Ethyl 2-(oxetan-3-yl)acetate is represented by the linear formula C7H12O3 . The InChI code is 1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 .Chemical Reactions Analysis
The reaction of 2,3–unsaturated ester 3 with heterocyclic aromatic amines has been studied . Also, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis
Ethyl 2-(oxetan-3-yl)acetate has a molecular weight of 144.17 . It is a liquid at room temperature and should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Applications in Marine Fungal Compounds
The ethyl acetate extract of the fermentation broth from the marine fungus Penicillium sp. has been studied, leading to the discovery of new compounds. Though Ethyl 2-(oxetan-3-yl)acetate itself was not the focus, this research highlights the importance of studying similar esters in marine fungal compounds for potential new discoveries (Wu et al., 2010).
Chemical Synthesis and Modification
Various chemical synthesis processes involve compounds structurally similar to Ethyl 2-(oxetan-3-yl)acetate. For instance, regioselective addition processes and the synthesis of quinazolinone-based derivatives have been researched, showcasing the versatility of similar esters in chemical reactions and potential pharmaceutical applications (Koz’minykh et al., 2006); (Riadi et al., 2021).
Biological Evaluation and Molecular Docking
Studies have shown that derivatives of compounds similar to Ethyl 2-(oxetan-3-yl)acetate can exhibit potent cytotoxic activity against various human cancer cell lines. These compounds also demonstrated inhibitory activity towards certain tyrosine kinases, indicating their potential as anti-cancer agents (Riadi et al., 2021).
Quantum Chemical Investigations
Quantum chemical calculations have been used to investigate the molecular properties of compounds structurally similar to Ethyl 2-(oxetan-3-yl)acetate. These studies can reveal insights into the electronic properties and potential reactivity of these compounds, guiding further research and applications (Bouklah et al., 2012).
Molecular Docking and Antimicrobial Studies
Molecular docking studies have been conducted with compounds similar to Ethyl 2-(oxetan-3-yl)acetate, showing their bonding modes to enzyme active sites. Additionally, antimicrobial activities have been observed in compounds bearing structural resemblance, indicating the potential of these esters in the development of new antimicrobial agents (Babar et al., 2017); (Mondol et al., 2011).
Safety And Hazards
Ethyl 2-(oxetan-3-yl)acetate is considered hazardous. It is classified under GHS07 for safety, with the signal word being “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes .
Relevant Papers The relevant papers retrieved provide valuable insights into the synthesis, reactivity, and potential applications of Ethyl 2-(oxetan-3-yl)acetate . These papers discuss various aspects of the compound, including its synthesis from 3-Oxetanone and Triethyl phosphonoacetate , its reactions with heterocyclic aromatic amines , and its potential as a CBL-?B inhibitor .
properties
IUPAC Name |
ethyl 2-(oxetan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXUULRRZDDFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539681 |
Source
|
Record name | Ethyl (oxetan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(oxetan-3-yl)acetate | |
CAS RN |
1207175-04-9 |
Source
|
Record name | Ethyl (oxetan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(oxetan-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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